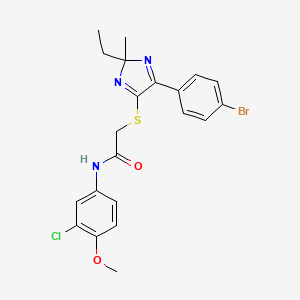![molecular formula C23H23BrN2O2S B3299746 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899917-53-4](/img/structure/B3299746.png)
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Overview
Description
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as BMT-047, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. BMT-047 has shown promising results in various preclinical studies, making it a potential candidate for further research and development.
Mechanism of Action
The exact mechanism of action of 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. For instance, 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has been shown to have a wide range of biochemical and physiological effects. In one study, 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione was found to induce apoptosis (programmed cell death) in human lung cancer cells. It has also been shown to inhibit the growth of various fungal strains by disrupting their cell wall synthesis. Furthermore, 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has been shown to inhibit the replication of the influenza virus by interfering with its viral RNA synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is its diverse biological activities, making it a potential candidate for drug development. Furthermore, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is its relatively low yield, which can make it difficult to obtain large quantities for further research.
Future Directions
There are several future directions for the research and development of 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione. One potential area of research is its potential applications in cancer therapy. Further studies are needed to determine its efficacy in various cancer types and to elucidate its mechanism of action. Another potential area of research is its antifungal and antiviral properties. 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione could be further developed as a potential treatment for various fungal and viral infections. Finally, further studies are needed to optimize the synthesis method of 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione to improve its yield and purity.
Scientific Research Applications
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has been extensively studied for its potential applications in drug development. It has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antiviral properties. In one study, 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione was found to inhibit the growth of human lung cancer cells in vitro and in vivo. Another study demonstrated its antifungal activity against various strains of Candida albicans. Furthermore, 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has also been shown to possess antiviral activity against the influenza virus.
properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2S/c1-28-19-12-8-17(9-13-19)21(27)26-22(29)20(16-6-10-18(24)11-7-16)25-23(26)14-4-2-3-5-15-23/h6-13H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMMVLCTZRMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3299678.png)
![1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3299696.png)
![1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299697.png)
![1-(4-Bromobenzoyl)-3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299701.png)
![1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3299705.png)
![1-(4-Bromobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299718.png)
![1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3299726.png)
![1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299734.png)
![3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299741.png)
![1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3299747.png)
![N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B3299756.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B3299768.png)
